2-Fluoro-4-methylphenol
Overview
Description
2-Fluoro-4-methylphenol is an organic compound with the molecular formula C7H7FO. It is a derivative of phenol, where the hydrogen atom in the para position relative to the hydroxyl group is replaced by a fluorine atom, and a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-4-methylphenol involves the diazotization of 4-fluoro-2-methylaniline followed by hydrolysis. This process typically includes the following steps:
Diazotization: 4-Fluoro-2-methylaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Hydrolysis: The diazonium salt is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar diazotization and hydrolysis reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include hydroxy derivatives and other reduced forms of the compound.
Scientific Research Applications
2-Fluoro-4-methylphenol is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuffs: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylphenol involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the fluorine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes elimination to yield the substituted product .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenol
- 2-Fluorophenol
- 4-Fluoro-2-methylphenol
- 2,4-Difluorophenol
- 3-Fluorophenol
Uniqueness
2-Fluoro-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group on the benzene ring influences its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-fluoro-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKISRFVKIOBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380969 | |
Record name | 2-Fluoro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-81-3 | |
Record name | 2-Fluoro-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 452-81-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-fluoro-4-methylphenol used to detect Clostridium difficile infections?
A1: This method exploits the activity of p-hydroxyphenylacetate decarboxylase, an enzyme produced by C. difficile []. this compound isn't naturally produced by the bacteria, but it serves as a detectable marker in the assay. When the enzyme substrate is present, C. difficile will metabolize it, releasing this compound as a byproduct. This volatile organic compound (VOC) is then detected using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) []. Essentially, the presence of this compound in the sample headspace indicates the presence of active C. difficile.
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